REACTION_CXSMILES
|
S(O)(O)(=O)=O.[NH2:6]O.[O:8]=[C:9]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:10][C:11]#[N:12].[OH-].[Na+].Cl>O.CCO>[C:13]1([C:9]2[O:8][N:12]=[C:11]([NH2:6])[CH:10]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NO
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
O=C(CC#N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
3.39 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 80° C. for 22 h
|
Duration
|
22 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated at 80° C. for an additional 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC(=NO1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |